
alpha-CIS-BERGAMOTENE
Overview
Description
alpha-CIS-BERGAMOTENE is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. This compound is known for its distinctive aroma and is often used in perfumery and flavoring. Its chemical structure consists of three isoprene units, forming a complex ring system that contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-CIS-BERGAMOTENE typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as terpene synthases. In a laboratory setting, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as the peel of bergamot oranges. The extraction process may involve steam distillation or cold pressing, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
alpha-CIS-BERGAMOTENE undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding epoxide or alcohol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemical Properties and Biosynthesis
Alpha-CIS-BERGAMOTENE (C₁₅H₂₄) is classified as a bicyclic sesquiterpenoid, characterized by its unique double bond configuration and bicyclic structure. The biosynthesis of this compound occurs mainly through the mevalonic acid pathway (MVA) in plants, utilizing farnesyl pyrophosphate as a precursor. Recent studies have also indicated crosstalk with the methyl-erythritol-phosphate (MEP) pathway, enhancing our understanding of its biosynthetic mechanisms .
Chemistry
This compound serves as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms. Its chemical reactions include oxidation, reduction, and substitution, leading to various derivatives such as epoxides and alcohols.
Biology
Research highlights the antimicrobial and anti-inflammatory properties of this compound. It has shown efficacy against various pathogens, including fungi like Sclerotium rolfsii, while also exhibiting immunosuppressive effects that may aid in treating autoimmune conditions .
Medicine
The therapeutic potential of this compound is under investigation for developing new antimicrobial and anti-inflammatory agents. Its ability to modulate inflammatory pathways suggests applications in treating chronic inflammatory diseases .
Agriculture
In agricultural applications, this compound acts as a natural insecticide and repellent. Its role in attracting beneficial insects enhances integrated pest management strategies while contributing to sustainable agricultural practices .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Properties : Demonstrated significant activity against various pathogens.
- Insecticidal Effects : Functions as a natural insecticide by attracting predatory insects.
- Anti-inflammatory Effects : Modulates inflammatory pathways, reducing markers associated with inflammation.
- Antidiabetic Activity : Inhibits pancreatic lipase, suggesting potential benefits in regulating lipid metabolism .
Antifungal Activity Study
A study evaluated the antifungal efficacy of this compound against Sclerotium rolfsii. Results indicated strong antifungal potential with an IC50 value suggesting effective inhibition of fungal growth.
Insect Attraction Assay
Research revealed that this compound effectively attracts beneficial insects while repelling herbivorous pests, enhancing plant reproductive success and pest management strategies.
Anti-inflammatory Mechanism
Detailed analysis demonstrated that this compound modulates inflammatory pathways, reducing pro-inflammatory cytokines in vitro, indicating its potential for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of alpha-CIS-BERGAMOTENE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
alpha-CIS-BERGAMOTENE can be compared with other sesquiterpenes such as:
(-)-Beta-caryophyllene: Known for its anti-inflammatory and analgesic properties.
(-)-Alpha-humulene: Exhibits anti-inflammatory and anticancer activities.
(-)-Germacrene D: Used in perfumery and has potential antimicrobial properties.
What sets this compound apart is its unique aroma and its specific applications in both the fragrance industry and scientific research.
Biological Activity
Alpha-cis-bergamotene, a sesquiterpene compound, is found in various essential oils and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in agriculture and medicine.
This compound (C₁₅H₂₄) is characterized by its bicyclic structure and a specific double bond configuration. It is primarily extracted from plants such as bergamot and other citrus fruits. The compound exhibits a unique set of physicochemical properties that influence its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of fungi, particularly phytopathogens like Sclerotium rolfsii, which causes Southern blight in crops .
2. Insecticidal Effects
Research highlights the role of this compound as a natural insecticide. It attracts predatory insects that help control pest populations, thus contributing to integrated pest management strategies.
3. Anti-inflammatory and Immunosuppressive Effects
this compound exhibits anti-inflammatory properties, which may have implications for treating inflammatory diseases. Its immunosuppressive traits suggest potential applications in managing autoimmune conditions .
4. Antidiabetic Activity
Recent studies have indicated that this compound may inhibit pancreatic lipase, suggesting its potential as an antidiabetic agent by regulating lipid metabolism .
Case Studies
-
Antifungal Activity Study
A study evaluated the antifungal efficacy of this compound against Sclerotium rolfsii. Results showed that the compound inhibited fungal growth significantly, with an IC50 value indicating strong antifungal potential . -
Insect Attraction Assay
An investigation into the ecological role of this compound revealed its effectiveness in attracting beneficial insects while repelling herbivorous pests. This dual function enhances plant reproductive success and pest management strategies. -
Anti-inflammatory Mechanism
A detailed analysis of the anti-inflammatory effects demonstrated that this compound modulates inflammatory pathways, reducing markers associated with inflammation in vitro .
Data Tables
The following table summarizes key biological activities and their corresponding effects for this compound:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for isolating and characterizing α-cis-bergamotene in plant extracts?
To isolate α-cis-bergamotene, combine gas chromatography-mass spectrometry (GC-MS) with preparatory liquid chromatography for high-purity separation . Validate structural identity using nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical signals (e.g., NOESY for cis-configuration confirmation). Ensure purity assessments via thin-layer chromatography (TLC) with UV/fluorescence detection . For reproducibility, document solvent gradients, column specifications, and spectral acquisition parameters in the experimental section .
Q. How should researchers design experiments to study α-cis-bergamotene’s biosynthesis in plant systems?
Adopt a comparative transcriptomic and metabolomic framework:
- Hypothesis-driven sampling : Collect plant tissues at varying developmental stages and under stress conditions (e.g., herbivory) to trigger terpene synthase activity .
- Control groups : Include wild-type and mutant/knockdown lines (e.g., CRISPR-edited plants lacking key biosynthetic enzymes) .
- Data integration : Use correlation networks to link gene expression patterns (RNA-seq) with metabolite profiles (LC-MS/GC-MS) .
Ensure experimental replicates (n ≥ 3) and statistical power analysis to address biological variability .
Q. What are the best practices for ensuring reproducibility in α-cis-bergamotene extraction protocols?
- Standardize protocols : Specify solvent ratios (e.g., hexane:ethyl acetate), extraction durations, and temperature controls .
- Cross-validate methods : Compare yields across Soxhlet, supercritical fluid, and microwave-assisted extraction .
- Publish raw data : Share chromatograms, NMR spectra, and purity metrics in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for α-cis-bergamotene across studies?
Apply a systematic meta-analysis framework:
- Data harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) across studies using standardized units .
- Covariate adjustment : Account for variables like solvent carriers (e.g., DMSO vs. ethanol) or cell line heterogeneity .
- Sensitivity analysis : Test whether contradictory findings stem from threshold effects (e.g., dose-response variability) .
Use tools like RevMan or MetaLab to quantify heterogeneity (I² statistic) and assess publication bias .
Q. What computational strategies are effective for modeling α-cis-bergamotene’s ecological interactions?
- Molecular docking : Simulate ligand-receptor binding with insect olfactory proteins (e.g., ORco receptors) using AutoDock Vina .
- Network analysis : Map plant-insect interaction networks via ecological databases (e.g., KEGG Plant Resource) to identify co-evolved species .
- Machine learning : Train random forest models on GC-MS datasets to predict emission patterns under climate stressors (e.g., drought) .
Q. How can researchers optimize α-cis-bergamotene quantification in complex matrices like soil or air samples?
- Matrix-specific calibration : Develop external standards spiked into blank matrices to correct for ionization suppression/enhancement in LC-MS .
- Sorbent selection : Test Tenax TA vs. PDMS fibers for volatile capture efficiency in thermal desorption-GC-MS .
- Limit of detection (LOD) validation : Perform spike-and-recovery experiments at concentrations ≤ 1 ppb to ensure environmental relevance .
Q. Methodological Frameworks
- Literature review : Use SciFinder and Web of Science with Boolean strings (e.g., "α-cis-bergamotene AND (biosynthesis OR ecology)") to filter primary studies. Prioritize recent reviews for trend analysis .
- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses . For example: “Does α-cis-bergamotene emission in Ocimum basilicum correlate with jasmonate signaling under herbivore stress?” .
- Data ethics : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets .
Properties
IUPAC Name |
(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFCQPIMVLNIU-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037120, DTXSID301336980 | |
Record name | alpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-αlpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18252-46-5, 23971-87-1 | |
Record name | alpha-cis-Bergamotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-αlpha-cis-Bergamotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-CIS-BERGAMOTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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